1-Methyl-1,4-dihydroquinoline-3-carboxamide

Chemical stability Brain-targeted delivery Redox carrier

1-Methyl-1,4-dihydroquinoline-3-carboxamide (DHQ1) is a reduced quinoline derivative that functions as a redox-responsive carrier moiety, structurally mimicking the 1,4-dihydronicotinamide portion of NADH/NADPH. This compound belongs to the 1,4-dihydroquinoline class and is distinguished by its resistance to acid-catalyzed hydration relative to 1,4-dihydropyridine analogs, as well as by its regioselective formation as the kinetically controlled 1,4-dihydro isomer during reduction of the corresponding quinolinium cation.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 20224-92-4
Cat. No. B11907125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4-dihydroquinoline-3-carboxamide
CAS20224-92-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C=C(CC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C11H12N2O/c1-13-7-9(11(12)14)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H2,12,14)
InChIKeyWPUGNHCIRHJWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,4-dihydroquinoline-3-carboxamide (CAS 20224-92-4) – A Redox-Active Dihydroquinoline Scaffold for Brain-Targeted Delivery and Imaging Research


1-Methyl-1,4-dihydroquinoline-3-carboxamide (DHQ1) is a reduced quinoline derivative that functions as a redox-responsive carrier moiety, structurally mimicking the 1,4-dihydronicotinamide portion of NADH/NADPH [1]. This compound belongs to the 1,4-dihydroquinoline class and is distinguished by its resistance to acid-catalyzed hydration relative to 1,4-dihydropyridine analogs, as well as by its regioselective formation as the kinetically controlled 1,4-dihydro isomer during reduction of the corresponding quinolinium cation . Its most prominent application is as the unlabeled precursor and reference standard for the PET tracer [11C]DHQ1, which has been validated for imaging brain redox status in vivo [1].

Why 1-Methyl-1,4-dihydroquinoline-3-carboxamide Cannot Be Replaced by Generic Dihydroquinolines or Dihydropyridines in Redox-Based Applications


Although the 1,4-dihydroquinoline scaffold is shared by numerous analogs, subtle structural variations profoundly alter redox behavior, hydration susceptibility, and in vivo brain trapping efficiency. The 1,4-dihydropyridine carriers (e.g., 1-methyl-1,4-dihydronicotinamide) are susceptible to acid-catalyzed hydration that irreversibly destroys redox activity, limiting aqueous shelf life; the 1,4-dihydroquinoline system resists this hydration [1]. Additionally, the 1,2-dihydro isomer is formed only in negligible amounts during reduction of the 3-carboxamide-substituted quinolinium, meaning that synthetic routes or alternative precursors may produce different isomeric mixtures with altered oxidation kinetics . The specific 3-carboxamide substitution on the 1-methyl-1,4-dihydroquinoline core governs both the rate of enzymatic oxidation in brain tissue and the lipophilicity required for blood–brain barrier penetration, characteristics that cannot be assumed for other dihydroquinoline-3-carboxamides bearing 4-oxo, 4-hydroxy, or alternative N-alkyl groups [1]. These compound-specific properties make generic substitution unreliable for applications demanding predictable redox conversion and brain retention kinetics.

Quantitative Differentiation Evidence for 1-Methyl-1,4-dihydroquinoline-3-carboxamide Relative to Closest Analogs


Resistance to Acid-Catalyzed Hydration vs. 1,4-Dihydropyridine Carriers

1,4-Dihydropyridine-based redox carriers (e.g., 1-methyl-1,4-dihydronicotinamide) undergo irreversible hydration in acidic aqueous media, which abolishes their redox activity and limits formulation shelf life. Systematic investigation has demonstrated that 1,4-dihydroquinoline derivatives, including the 3-carboxamide series, are resistant to this hydration pathway [1]. This difference is structural in origin: the fused benzene ring of the quinoline system prevents the acid-catalyzed addition of water across the 5,6-double bond that occurs in dihydropyridines [1].

Chemical stability Brain-targeted delivery Redox carrier

Regioselective Formation of the 1,4-Dihydro Isomer During Reduction

When 1-methylquinolinium-3-carboxamide is reduced by 1-benzyl-1,4-dihydronicotinamide, the kinetically controlled product is exclusively the 1,4-dihydro isomer (1-methyl-1,4-dihydroquinoline-3-carboxamide). For the 3-bromo analog, only 15% of the 1,2-dihydro isomer is observed, and for the 3-carboxamide derivative, no detectable 1,2-dihydro isomer is formed . This contrasts with unsubstituted or differently substituted quinolinium cations where 1,2-dihydro isomers can be significant products .

Synthetic chemistry Isomer purity Redox kinetics

Quantitative Brain Uptake and Redox-Dependent Retention vs. Oxidized Quinolinium Form

The reduced form [11C]DHQ1 crosses the blood–brain barrier efficiently, while the oxidized form [11C]Q1+ (the quinolinium cation) is largely excluded. The brain AUC0–60 for [11C]DHQ1 was 120±3 % ID/mL×min, compared to only 25±0.9 for [11C]Q1+ (P=0.000008), representing a 4.8-fold difference in brain exposure [1]. Furthermore, in vehicle-treated mice, >89% of brain radioactivity was present as the oxidized [11C]Q1+ form at 1 and 15 min post-injection, confirming efficient in vivo enzymatic oxidation and metabolic trapping of the reduced DHQ1 form [1].

Blood–brain barrier permeability PET imaging Redox trapping

Concentration-Dependent Modulation of Brain Oxidation Rate by Redox Inhibitors

The oxidation velocity of [11C]DHQ1 in mouse brain homogenate was inhibited in a concentration-dependent manner by apocynin, a NADPH oxidase inhibitor, and by diphenyleneiodonium (DPI). DPI at 0.1 mmol/L reduced the initial oxidation velocity from 370±39 to 180±21 nmol/L/min/unit homogenate (approximately 51% reduction) [1]. In vivo, apocynin pretreatment significantly reduced the brain AUC4–25 from 66±3 (vehicle) to 43±1 % ID/mL×min (P=0.0002), and shifted the chemical form of brain radioactivity: at 1 min post-injection, 65% remained as [11C]DHQ1 in apocynin-treated mice vs. <11% in controls [1].

Enzymatic oxidation Redox modulation Pharmacodynamics

Superior Stability Against Chemical Oxidation Relative to 1-Methyl-1,4-dihydronicotinamide

Unlabeled DHQ1 (1-methyl-1,4-dihydroquinoline-3-carboxamide) has been reported to be much more stable against spontaneous chemical oxidation than the corresponding 1,4-dihydropyridine analog, 1-methyl-1,4-dihydronicotinamide [1]. This increased oxidative stability is attributed to the extended conjugation of the quinoline ring system, which lowers the energy of the highest occupied molecular orbital relative to the dihydropyridine [1]. Concomitantly, the 1,4-dihydroquinoline system retains susceptibility to enzymatic oxidation in tissue, enabling a favorable stability profile: chemically stable during formulation and storage, yet enzymatically oxidizable in the target tissue [1].

Oxidation stability NADH model compounds Chemical delivery systems

Validated Application Scenarios for 1-Methyl-1,4-dihydroquinoline-3-carboxamide Based on Quantitative Evidence


PET Tracer Development for In Vivo Brain Redox Imaging

The compound serves as the unlabeled reference standard and precursor for [11C]DHQ1 synthesis, enabling PET imaging of brain redox status. Its 4.8-fold brain uptake advantage over the oxidized form and sensitivity to redox modulators (35% AUC reduction by apocynin, P=0.0002) validate its use in neurological disease models where oxidative stress is implicated [1].

Brain-Specific Chemical Delivery System (CDS) Carrier Design

Unlike 1,4-dihydropyridine carriers that suffer from acid-catalyzed hydration, the dihydroquinoline scaffold resists this degradation pathway, enabling aqueous formulation with extended shelf life. The exclusive 1,4-regioselectivity during synthesis ensures a single, well-defined redox species for predictable brain-targeted drug delivery [1].

Enzymatic Redox Probe for In Vitro Tissue Homogenate Studies

The linear dependence of oxidation velocity on brain homogenate concentration (R²>0.99 over 0.125–1.0% w/v) and the 51% reduction in initial velocity by DPI (370±39 vs. 180±21 nmol/L/min/unit) make this compound a quantitative probe for assessing tissue redox capacity and screening NADPH oxidase inhibitors [1].

Quote Request

Request a Quote for 1-Methyl-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.